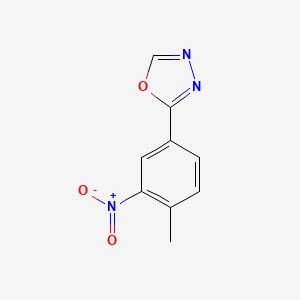

2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

Description

Overview of 1,3,4-Oxadiazole (B1194373) Scaffolds in Modern Chemical Research

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is a prominent pharmacophore in medicinal chemistry, meaning it is a key structural component responsible for a compound's biological activity. nih.govglobalresearchonline.net Its prevalence in modern chemical research stems from its remarkable chemical stability, and its capacity to act as a bioisostere for amide and ester groups, which can enhance a molecule's biological activity by participating in hydrogen bonding interactions. nih.gov

Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, making them a focal point in the quest for new therapeutic agents. jchemrev.com The versatility of the 1,3,4-oxadiazole ring allows for the synthesis of a vast library of compounds with diverse biological profiles. mdpi.com

Table 1: Key Research Areas for 1,3,4-Oxadiazole Derivatives

| Research Area | Description |

|---|---|

| Antimicrobial Agents | Development of new compounds to combat drug-resistant bacteria and fungi. nih.govnih.gov |

| Anticancer Therapeutics | Investigation of cytotoxicity against various cancer cell lines and inhibition of cancer-related enzymes. researchgate.netnih.govnih.govresearchgate.netbiointerfaceresearch.com |

| Anti-inflammatory Drugs | Synthesis of novel non-steroidal anti-inflammatory agents with potentially fewer side effects. nih.govwjpmr.com |

| Antiviral Compounds | Exploration of activity against a range of viruses. jchemrev.com |

| Antitubercular Agents | Search for new treatments for tuberculosis, a persistent global health issue. nih.gov |

Historical Context and Evolution of Oxadiazole Derivatives in Academic Investigations

The study of oxadiazoles (B1248032) dates back over a century, but intensive investigation into their therapeutic potential has significantly increased in recent decades. wjpmr.com Initially, the focus was on the fundamental synthesis and characterization of these heterocyclic systems. mdpi.com However, as screening techniques became more sophisticated, the diverse biological activities of 1,3,4-oxadiazole derivatives became apparent.

Early research laid the groundwork for understanding the structure-activity relationships of these compounds. pharmatutor.org This foundational knowledge has enabled medicinal chemists to rationally design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets. The evolution of synthetic methodologies has also played a crucial role, with the development of more efficient and environmentally friendly ways to construct the 1,3,4-oxadiazole ring. nih.gov

Rationale for Investigating 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole within Heterocyclic Chemistry Research

The specific compound, this compound, is a subject of interest within heterocyclic chemistry for several compelling reasons, largely driven by the known biological activities of its constituent parts. The rationale for its investigation can be broken down by analyzing its structural features: the 1,3,4-oxadiazole core, the nitrophenyl group, and the methyl group.

The 1,3,4-oxadiazole nucleus itself is a well-established scaffold for biologically active compounds, as detailed in the previous sections. jchemrev.com The addition of a substituted phenyl ring at the 2-position is a common strategy to create novel derivatives with potential therapeutic applications.

The presence of a nitrophenyl group is particularly significant. Nitroaromatic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer activities. nih.govmdpi.com Specifically, nitrophenyl-substituted 1,3,4-oxadiazoles have been synthesized and evaluated for such properties. mdpi.com The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets.

Furthermore, the inclusion of a methyl group on the phenyl ring can modulate the compound's physicochemical properties, such as its lipophilicity (fat-solubility) and metabolic stability. These properties are crucial for a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion in the body. Altering these characteristics can lead to improved bioavailability and efficacy.

Therefore, the investigation of this compound is a logical step in the exploration of new bioactive molecules. It represents a targeted modification of a known pharmacophore, with the substituents chosen to potentially enhance or introduce desirable biological activities, such as antimicrobial or anticancer effects. The synthesis and biological evaluation of this specific compound contribute to the broader understanding of structure-activity relationships within the 1,3,4-oxadiazole class of compounds and the ongoing search for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-11-10-5-15-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGJNTCYASXHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methyl 3 Nitrophenyl 1,3,4 Oxadiazole and Analogues

Established Synthetic Routes to 2-Substituted and 2,5-Disubstituted 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) core is a well-established area of organic synthesis, with several reliable methods available. nih.govacs.org These can be broadly categorized into cyclodehydration, oxidative cyclization, and a variety of novel protocols.

Cyclodehydration and Cyclocondensation Approaches

The most traditional and widely employed method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govrsc.org This reaction involves the removal of a water molecule from the diacylhydrazine precursor to form the stable aromatic oxadiazole ring. A diverse range of dehydrating agents can be used to effect this transformation, each with its own advantages regarding reaction conditions and substrate scope. mdpi.comnih.gov

Commonly used cyclodehydrating agents include strong acids and halogenating reagents. mdpi.comnih.gov Milder and more specialized reagents have also been developed to improve yields and functional group tolerance. nih.govrsc.org For instance, the use of triphenylphosphine (B44618) oxide and triflic anhydride (B1165640) offers a less harsh alternative to reagents like phosphorus oxychloride. nih.gov More recently, XtalFluor-E, a diethylaminodifluorosulfinium salt, has been reported as a practical cyclodehydration agent, with the addition of acetic acid often improving reaction yields. rsc.orgrsc.org

| Dehydrating Agent | Typical Reaction Conditions | Key Advantages/Notes | References |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Refluxing neat or in an inert solvent | Widely used, effective, but corrosive and toxic | mdpi.comnih.gov |

| Thionyl Chloride (SOCl₂) | Refluxing in an inert solvent | Common and effective, generates HCl and SO₂ | mdpi.comnih.gov |

| Polyphosphoric Acid (PPA) | Heating at high temperatures | Strong dehydrating agent, viscous medium | mdpi.com |

| Sulfuric Acid (H₂SO₄) | Heating in concentrated acid | Strong acid, can cause side reactions | mdpi.com |

| Burgess Reagent | Mild conditions, often in THF | Mild and selective dehydrating agent | mdpi.comotterbein.edu |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Dichloroethane, 90 °C, often with AcOH | Stable, crystalline reagent, improved yields with additive | rsc.orgrsc.org |

One-pot condensation reactions provide a more efficient alternative to the two-step process of forming and then cyclizing a diacylhydrazine. In these approaches, a carboxylic acid is reacted directly with an acid hydrazide in the presence of a suitable dehydrating or coupling agent to yield the 1,3,4-oxadiazole. otterbein.edu

Oxidative Cyclization Strategies

Oxidative cyclization of N-acylhydrazones, which are readily prepared from the condensation of acid hydrazides with aldehydes, is another major pathway to 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org This method involves an intramolecular cyclization coupled with an oxidation step, forming the C-O bond of the oxadiazole ring. A wide variety of oxidizing agents have been successfully employed for this transformation.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) and Dess-Martin periodinane, are frequently used due to their mild reaction conditions. rsc.org Molecular iodine (I₂) has also been established as a practical and transition-metal-free reagent for this cyclization, often in the presence of a base like potassium carbonate. organic-chemistry.orgacs.org This method is efficient and can even be performed on crude acylhydrazone intermediates. acs.org Other notable oxidizing systems include ceric ammonium (B1175870) nitrate (B79036) (CAN), chloramine-T, and bromine in acetic acid. mdpi.comnih.govnih.gov

| Oxidizing Agent | Substrate | Key Features | References |

|---|---|---|---|

| Molecular Iodine (I₂) / K₂CO₃ | N-Acylhydrazones | Transition-metal-free, scalable, works on crude substrates | organic-chemistry.orgacs.org |

| Hypervalent Iodine Reagents (e.g., DMP, IBX) | N-Acylhydrazones | Mild conditions, high yields | otterbein.edursc.orgorganic-chemistry.org |

| Chloramine-T | N-Acylhydrazones | Effective oxidant, can be used with microwave irradiation | mdpi.comnih.gov |

| Ceric Ammonium Nitrate (CAN) | N-Acylhydrazones | One-pot synthesis from hydrazides and aldehydes | mdpi.comnih.gov |

| Bromine (Br₂) / Acetic Acid | N-Acylhydrazones | Classical method for cyclization | mdpi.comnih.gov |

| Fe(III)/TEMPO / O₂ | Aroyl Hydrazones | Catalytic, uses molecular oxygen as the terminal oxidant | organic-chemistry.org |

Alternative and Novel Synthetic Protocols (e.g., Electrocatalytic, Mechanochemical, Photocatalytic)

In recent years, significant efforts have been directed towards developing more sustainable and innovative methods for 1,3,4-oxadiazole synthesis. These modern protocols often offer advantages such as milder reaction conditions, avoidance of hazardous reagents, and improved efficiency.

Electrocatalytic Synthesis: Electrochemical methods provide a green alternative to conventional synthesis by using electricity to drive the oxidative cyclization of N-acylhydrazones. nih.gov This approach avoids the need for stoichiometric chemical oxidants, reducing waste. The use of a mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can facilitate the reaction under mild conditions, making it tolerant of a wide range of functional groups. nih.gov Electrosynthesis can also be performed in a one-pot manner directly from aldehydes and hydrazides. nih.govthieme-connect.com

Mechanochemical Synthesis: Mechanochemistry, which involves reactions induced by mechanical force (grinding or milling), offers an environmentally benign, solvent-free route to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This technique aligns with the principles of green chemistry by minimizing solvent waste.

Photocatalytic Synthesis: The use of visible light to promote chemical reactions has emerged as a powerful tool in organic synthesis. Photocatalytic methods for 1,3,4-oxadiazole synthesis have been developed, often proceeding through radical pathways. These reactions can involve the cyclization of acylhydrazones using an organo-photocatalyst like Eosin Y or a composite semiconductor photocatalyst. organic-chemistry.orgresearchgate.netresearchgate.net Some protocols are even catalyst-free, relying on direct photo-mediated oxidative cyclization under UV or visible light, using molecular oxygen from the air as the oxidant. acs.orgrsc.orgrsc.org

Targeted Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole and Related Structures

Optimization of Reaction Conditions and Yields for Specific Substitutions

To synthesize the target molecule or its analogs, such as 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, optimization of the reaction is key. mdpi.com

Choice of Method: For a cyclodehydration route starting from 1,2-diacylhydrazine, the choice of dehydrating agent is critical. While strong reagents like POCl₃ or P₂O₅ are effective, they might not be compatible with the nitro group. mdpi.com Milder reagents like the Burgess reagent or XtalFluor-E could offer better yields and fewer side products. rsc.orgotterbein.edu

One-Pot Procedures: A one-pot condensation of 4-methyl-3-nitrobenzoic acid with a second acid hydrazide (for a disubstituted product) or formylhydrazine (B46547) (for the target monosubstituted product) would be highly efficient. This would require optimizing the coupling agent (e.g., TBTU, carbodiimides) and reaction conditions to ensure high conversion. luxembourg-bio.com

Oxidative Cyclization: If starting from 4-methyl-3-nitrobenzoyl hydrazide and an aldehyde, the choice of oxidant is paramount. A transition-metal-free system like I₂/K₂CO₃ could be advantageous due to its mildness and broad functional group tolerance. acs.org

Reaction Enhancement: Microwave irradiation is a powerful technique for accelerating reaction rates and often improving yields in oxadiazole synthesis. nih.govnih.gov It can be applied to both cyclodehydration and oxidative cyclization methods, significantly reducing reaction times from hours to minutes. nih.gov

Green Chemistry Principles in Oxadiazole Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.govnih.gov Several of the novel synthetic protocols are inherently greener than traditional methods.

Solvent Choice: Utilizing environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions (e.g., mechanochemistry or microwave-assisted solid-state reactions), significantly improves the green credentials of the synthesis. organic-chemistry.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis and ultrasound-promoted reactions are more energy-efficient than conventional heating methods, often leading to shorter reaction times and higher yields. nih.govresearchgate.net

Catalysis: The use of non-toxic, reusable catalysts, such as copper(II) oxide nanoparticles or certain clays, is preferable to stoichiometric and hazardous reagents. organic-chemistry.orgresearchgate.net Catalyst-free systems, such as some photocatalytic and electrochemical methods, represent an ideal green approach. acs.orgrsc.orgnih.gov

By applying these green principles, the synthesis of this compound and its analogs can be designed to be not only efficient but also environmentally sustainable. nih.gov

Derivatization Strategies and Analogue Synthesis for Structure-Property Exploration

The 1,3,4-oxadiazole scaffold is a key structural motif in medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties. tandfonline.com The versatility of the 1,3,4-oxadiazole ring allows for extensive molecular modifications, which can significantly influence the pharmacological effectiveness of the resulting compounds. openmedicinalchemistryjournal.comrroij.com Derivatization of a lead compound like this compound is a common strategy to explore the structure-activity relationship (SAR) and optimize its properties. These modifications can be broadly categorized into transformations at the peripheral substituents, such as the nitrophenyl moiety, and alterations involving the heterocyclic oxadiazole core itself. tandfonline.comrroij.com

The nitrophenyl group of this compound offers a reactive handle for chemical modification, primarily through transformations of the nitro group. A prevalent and synthetically valuable strategy is the reduction of the nitro group to an amine. This transformation introduces a nucleophilic center that can be further derivatized, leading to a wide array of analogues.

A mild and effective method for this reduction involves using sodium borohydride (B1222165) in combination with a catalyst like tin(II) chloride dihydrate. mdpi.com This system allows for the selective reduction of the aromatic nitro group without affecting the structural integrity of the 1,3,4-oxadiazole ring. The resulting aniline (B41778) derivative, 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline, serves as a versatile intermediate. mdpi.com This primary amine can then undergo various subsequent reactions. For instance, it can be diazotized and coupled with activated aromatic compounds such as phenols, resorcinol, or N,N-dimethylaniline to produce a series of azo dyes. mdpi.com This two-step process significantly diversifies the structure by introducing a completely new substituent group connected via an azo linkage.

The table below summarizes the key transformation of the nitrophenyl moiety.

| Starting Material | Reagents/Conditions | Product | Application of Product |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Sodium borohydride, Tin(II) chloride dihydrate | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | Intermediate for further derivatization, such as diazotization and azo coupling. mdpi.com |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | 1. NaNO₂, HCl (Diazotization) 2. Phenol (Coupling) | 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole | Exploration of structure-property relationships through extended conjugation. mdpi.com |

The 1,3,4-oxadiazole ring itself can be a target for modification to generate structural analogues. tandfonline.comopenmedicinalchemistryjournal.com While the aromaticity of the ring makes it relatively stable, specific synthetic routes can introduce functionality directly onto the ring system, typically by starting from precursors that build the ring with the desired functionality in place.

One of the most effective strategies involves the synthesis of 1,3,4-oxadiazole-2-thiol (B52307) derivatives. This is achieved by reacting an appropriate acid hydrazide, such as 3-nitrobenzohydrazide, with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.net This reaction sequence efficiently constructs the 1,3,4-oxadiazole ring while simultaneously installing a thiol group at the 2-position. The resulting 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) is a valuable intermediate because the thiol group exists in tautomeric equilibrium with its thione form and can be readily S-substituted. researchgate.net

The table below outlines the synthesis and derivatization of the 1,3,4-oxadiazole-2-thiol core.

| Precursor | Reagents/Conditions | Intermediate | Reagents for Derivatization (Electrophiles) | Final Products |

| 3-Nitrobenzohydrazide | 1. CS₂, KOH, EtOH (reflux) 2. Acidification | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various alkyl/aralkyl halides (R-X), NaH, DMF | 2-((Alkyl/Aralkyl)thio)-5-(3-nitrophenyl)-1,3,4-oxadiazole derivatives. researchgate.net |

These derivatization strategies, targeting both the nitrophenyl substituent and the oxadiazole core, are fundamental in the exploration of new chemical entities based on the this compound structure. rroij.commdpi.com

Mechanistic Investigations and Reaction Pathways in Oxadiazole Chemistry

Elucidation of Reaction Mechanisms in 1,3,4-Oxadiazole (B1194373) Formation

The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. otterbein.edunih.govnih.govresearchgate.netrsc.org This transformation typically requires a dehydrating agent, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, and often involves elevated temperatures. nih.govnih.gov The generally accepted mechanism for this acid-catalyzed cyclization proceeds through several key steps.

Another significant pathway for 1,3,4-oxadiazole synthesis involves the oxidative cyclization of N-acylhydrazones. jchemrev.com This method utilizes various oxidizing agents to facilitate the ring closure. Additionally, ring transformation reactions, for instance from tetrazole precursors, can also yield the 1,3,4-oxadiazole core. organic-chemistry.org

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in 1,3,4-oxadiazole synthesis. otterbein.edu Density Functional Theory (DFT) calculations, in particular, have been instrumental in modeling the transition states and intermediates along the reaction pathway, providing insights into the energetics and feasibility of different mechanistic proposals. mdpi.com

Studies employing DFT with methods such as B3LYP have been used to analyze the stability and reactivity of 1,3,4-oxadiazole derivatives. mdpi.com These calculations can determine the optimized geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. From this data, activation energies and reaction enthalpies can be calculated, offering a theoretical basis for understanding the reaction kinetics and thermodynamics.

For the cyclodehydration of diacylhydrazines, computational models can map out the potential energy surface of the reaction, identifying the most favorable pathway. These studies can help to visualize the geometry of the transition state, where bonds are being formed and broken, and to understand the electronic rearrangements that occur during the cyclization process. The table below summarizes key parameters often derived from such computational studies.

| Parameter | Description | Significance in Mechanistic Studies |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | Provides a snapshot of the bond-forming and bond-breaking processes, crucial for understanding the reaction mechanism at a molecular level. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate, allowing for the comparison of different potential reaction pathways. |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state, which also accounts for entropy. | Determines the spontaneity of the activation process and is directly related to the reaction rate constant. |

| Intermediate Stability | The relative energy of any transient species formed during the reaction. | Helps to determine whether an intermediate is likely to be observable or if it will be a short-lived, high-energy species. |

This table provides a conceptual overview of parameters obtained from computational studies on reaction mechanisms.

Experimental kinetic and thermodynamic studies provide crucial data to complement and validate the insights gained from computational models. Nonisothermal thermogravimetry has been employed to determine the kinetic parameters of the cyclodehydration of polyhydrazides, which serves as a model for the formation of 1,3,4-oxadiazoles. These studies can yield important parameters such as the energy of activation and the pre-exponential factor, as described by the Arrhenius equation.

The thermodynamic favorability of the cyclization reaction is a key factor in the successful synthesis of 1,3,4-oxadiazoles. The formation of the stable aromatic oxadiazole ring from the more flexible diacylhydrazine precursor is generally an exergonic process, driven by the increase in stability associated with aromaticity. The Gibbs free energies and equilibrium constants for these reactions can be determined both experimentally and through computational methods, providing a quantitative measure of the reaction's spontaneity and the expected yield at equilibrium. otterbein.edu

The table below presents hypothetical, yet illustrative, kinetic and thermodynamic data for a typical diacylhydrazine cyclization reaction.

| Parameter | Value | Unit | Significance |

| Activation Energy (Ea) | 150 | kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Pre-exponential Factor (A) | 1 x 10¹³ | s⁻¹ | Relates to the frequency of collisions in the correct orientation for a reaction to occur. |

| Enthalpy of Reaction (ΔH) | -80 | kJ/mol | Indicates that the reaction is exothermic, releasing heat. |

| Entropy of Reaction (ΔS) | 20 | J/(mol·K) | A positive value suggests an increase in disorder, which can be influenced by the release of a small molecule like water. |

| Gibbs Free Energy of Reaction (ΔG) | -86 | kJ/mol | A large negative value indicates a spontaneous and thermodynamically favorable reaction at standard conditions. |

The data in this table is illustrative and represents typical values for such reactions.

Reactivity Profiles of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole and Related Structures

The reactivity of this compound is dictated by the electronic properties of the 1,3,4-oxadiazole ring itself and the influence of the substituted phenyl ring. The 1,3,4-oxadiazole ring is an electron-deficient heterocycle, which significantly impacts its susceptibility to electrophilic and nucleophilic attack. organic-chemistry.orgacs.org The presence of the nitro and methyl groups on the phenyl substituent further modulates the electron density distribution within the molecule, influencing its reactivity at various positions.

The electron-withdrawing nature of the two nitrogen atoms in the 1,3,4-oxadiazole ring leads to a reduced electron density at the carbon atoms (C2 and C5), making them resistant to electrophilic substitution. organic-chemistry.org However, the nitrogen atoms possess lone pairs of electrons and can be susceptible to electrophilic attack, such as protonation or alkylation, particularly when the ring is substituted with electron-donating groups. organic-chemistry.org

Conversely, the electron-deficient carbon atoms of the oxadiazole ring are prone to nucleophilic attack. This can lead to ring-opening reactions, especially under harsh conditions or with strong nucleophiles. The stability of the oxadiazole ring is generally enhanced by the presence of aryl substituents.

The phenyl ring attached to the oxadiazole core can undergo electrophilic aromatic substitution. The directing effects of the substituents on the phenyl ring (the methyl and nitro groups, and the oxadiazole ring itself) will determine the position of substitution. The 1,3,4-oxadiazole ring is generally considered to be a deactivating group with meta-directing character in electrophilic aromatic substitution reactions.

The nitro and methyl groups on the phenyl ring of this compound are amenable to a variety of chemical transformations. These reactions provide a means to further functionalize the molecule and synthesize a range of derivatives.

The aromatic nitro group is a versatile functional group that can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or metals in acidic media (e.g., Fe/HCl). beilstein-journals.org This transformation is of significant synthetic utility as it introduces a nucleophilic amino group, which can then be used in a wide array of subsequent reactions, such as diazotization, acylation, and alkylation.

The benzylic methyl group is also a site for various chemical modifications. It can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS), to introduce a halogen atom, which can then be displaced by nucleophiles. chemistrysteps.com Furthermore, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). chemistrysteps.com The benzylic position can also be a site for arylation reactions. organic-chemistry.org

The following table summarizes some of the potential transformations of the nitro and methyl substituents:

| Substituent | Reagents and Conditions | Product Functional Group |

| Nitro (-NO₂) Group | H₂, Pd/C or Fe, HCl | Amino (-NH₂) |

| Zn, NH₄Cl | Hydroxylamino (-NHOH) | |

| Methyl (-CH₃) Group | N-Bromosuccinimide (NBS), light | Bromomethyl (-CH₂Br) |

| KMnO₄ or Na₂Cr₂O₇, heat | Carboxylic acid (-COOH) | |

| Cu or Fe catalyst, O₂ | Ketone (if benzylic methylene) |

This table illustrates common transformations for these functional groups on an aromatic ring.

Computational and Theoretical Chemistry Studies of 2 4 Methyl 3 Nitrophenyl 1,3,4 Oxadiazole

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its chemical reactivity and physical characteristics. Analyses such as the characterization of frontier molecular orbitals and electrostatic potential mapping reveal the distribution of electrons and the regions most susceptible to chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govnih.govajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. nih.gov

For 1,3,4-oxadiazole (B1194373) derivatives, the distribution of these orbitals is heavily influenced by the substituents. In compounds containing both an oxadiazole ring and substituted phenyl rings, the HOMO is often delocalized over one part of the molecule, while the LUMO is distributed on another. nih.gov For instance, in some nitrophenyl-substituted oxadiazoles (B1248032), the LUMO is primarily located on the nitrophenyl and oxadiazole moieties. nih.gov This separation of frontier orbitals can lead to intramolecular charge transfer (ICT) upon electronic excitation. nih.gov Quantum chemical calculations are used to determine the energies of these orbitals and predict the electronic behavior of the molecule. nih.govajchem-a.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.57 |

| ELUMO | -2.09 |

| Energy Gap (ΔE) | 4.48 |

Note: Data is representative for a similar 1,3,4-oxadiazole derivative, as presented in related studies. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for clarity. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.gov Green areas denote neutral potential. nih.gov

In 2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole, the MEP surface is expected to show significant negative potential around the electronegative nitrogen atoms of the oxadiazole ring and the oxygen atoms of the nitro group. ajchem-a.com These sites would be the most likely points for electrophilic interactions. The hydrogen atoms and parts of the aromatic rings would likely exhibit positive potential. This detailed mapping of the electrostatic landscape is crucial for understanding intermolecular interactions and predicting the compound's binding behavior. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are employed to explore the possible shapes a molecule can adopt and the energy associated with them.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as its preferred conformations or energy minima. For molecules with multiple rotatable bonds, such as the bond connecting the phenyl and oxadiazole rings in this compound, a potential energy surface scan is performed. This involves systematically rotating the bond and calculating the molecule's energy at each step to locate the lowest energy conformations. Studies on similar 1,3,4-oxadiazole derivatives often reveal that near-planar conformations are energetically favored, although this can be influenced by the steric and electronic effects of the substituents. researchgate.net

The flexibility of the molecule is determined by the energy barriers to rotation around its single bonds. The rotational barrier is the energy required to twist the molecule from a stable (low-energy) conformation to an unstable (high-energy) transition state. Understanding these barriers is essential for predicting the chemical reactivity and stability of substituted aromatic compounds. researchgate.net For this compound, the key rotational barrier is that of the C-C bond linking the nitrophenyl group to the oxadiazole ring. The size and electronic nature of the methyl and nitro substituents on the phenyl ring will influence this barrier, affecting the degree of conformational freedom the molecule possesses.

| Parameter | Value (kcal/mol) |

|---|---|

| Rotational Energy Barrier | 3.5 - 5.0 |

Note: The value is a typical estimate for substituted aromatic systems and serves for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the cornerstone of modern computational chemistry studies on molecules like this compound. mdpi.comresearchgate.net DFT methods are widely used to predict a vast array of molecular properties, including optimized geometries, vibrational frequencies, electronic structures, and reactivity descriptors. nih.govresearchgate.net

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-31G** or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. ajchem-a.comnih.gov These calculations provide the foundational data for HOMO-LUMO analysis, MEP mapping, and conformational studies. nih.govnih.gov The results from DFT calculations are frequently validated by comparing them with experimental data where available, showing good agreement for structural and spectroscopic properties. ajchem-a.com The insights gained from these theoretical studies are invaluable for rationalizing the behavior of 1,3,4-oxadiazole derivatives and guiding the design of new materials with specific properties. nih.gov

Applications of DFT to Molecular Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. mdpi.comajchem-a.com By applying DFT, typically with hybrid functionals such as B3LYP and appropriate basis sets (e.g., 6-311++G(d,p) or SVP), researchers can obtain optimized molecular geometries and analyze various molecular properties. mdpi.comajchem-a.com This analysis provides crucial insights into the molecule's stability and chemical behavior.

A key application of DFT in this context is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. researchgate.net

| Descriptor | Significance |

|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. ajchem-a.com |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. researchgate.net |

| Global Softness (S) | Reciprocal of global hardness; measures the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. nih.gov |

Ab Initio and Semi-Empirical Methods for Advanced Characterization

Beyond DFT, ab initio and semi-empirical methods provide a broader toolkit for the advanced characterization of molecules. Ab initio methods, which are based on first principles of quantum mechanics without experimental parameters, are known for their high accuracy. However, they are computationally expensive, limiting their application to smaller molecular systems.

In contrast, semi-empirical methods offer a computationally less demanding alternative, making them suitable for larger molecules. These methods incorporate some experimental parameters to simplify calculations. While this reduces computational time, it can also lead to a decrease in accuracy compared to high-level ab initio techniques. One such method, RM1, has been used to calculate the structures of frontier molecular orbitals in 1,3,4-oxadiazole derivatives. researchgate.net These calculations are valuable for understanding the electronic structure and properties of the compounds. researchgate.net The choice between ab initio and semi-empirical methods often depends on the desired balance between accuracy and computational feasibility for the specific research question and molecular system size.

Theoretical Prediction of Spectroscopic Signatures

Vibrational Mode Analysis (IR, Raman) from Theoretical Calculations

Theoretical calculations, particularly using DFT methods, are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of this compound. researchgate.netnih.gov By computing the harmonic or anharmonic vibrational frequencies, researchers can generate theoretical IR and Raman spectra that closely correspond to experimental data. nih.govresearchgate.net This computational approach allows for a detailed assignment of specific vibrational modes to the observed spectral bands. researchgate.net

The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. ajchem-a.com The resulting vibrational frequencies and their corresponding intensities can be used to simulate the full spectrum. researchgate.net To improve the agreement between theoretical and experimental wavenumbers, scaling factors are often applied to the calculated frequencies. A detailed assignment of these modes is often achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. ajchem-a.com |

| NO2 Asymmetric Stretch | 1584 - 1535 | Asymmetric stretching of the nitro group's N=O bonds. researchgate.net |

| C=N Stretch | ~1600 | Stretching of the carbon-nitrogen double bonds within the oxadiazole ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations within the aromatic phenyl ring. |

| NO2 Symmetric Stretch | ~1335 | Symmetric stretching of the nitro group's N=O bonds. researchgate.net |

| C-O-C Stretch | 1250 - 1050 | Stretching vibrations of the C-O-C linkage in the oxadiazole ring. |

| C-H In-plane Bend | 1300 - 1000 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. ajchem-a.com |

Electronic Transition Modeling in UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for modeling the electronic transitions that give rise to UV-Vis absorption spectra. nih.govmdpi.com This method allows for the calculation of excited-state properties from the ground-state electron density. For molecules like this compound, TD-DFT can predict the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of electronic transitions. mdpi.comnahrainuniv.edu.iq

These calculations are typically performed using the optimized ground-state geometry of the molecule. researchgate.net The results provide a theoretical UV-Vis spectrum that can be compared with experimental measurements, often showing good agreement. mdpi.com The analysis of the molecular orbitals involved in these transitions, most commonly the HOMO to LUMO transition, provides insight into the nature of the electronic excitation, such as identifying it as a π→π* or n→π* transition. researchgate.net Such studies are often performed both in the gas phase and in various solvents to understand how the electronic properties are influenced by the environment. nahrainuniv.edu.iq

| Parameter | Description | Computational Method |

|---|---|---|

| λmax (nm) | Wavelength of maximum absorption, corresponding to a specific electronic transition. | TD-DFT mdpi.com |

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | TD-DFT researchgate.net |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a specific electronic transition. | TD-DFT nahrainuniv.edu.iq |

| Major MO Contributions | Identifies the primary molecular orbitals involved in the transition (e.g., HOMO→LUMO). | TD-DFT nahrainuniv.edu.iq |

Molecular Modeling and Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. researchgate.net For 1,3,4-oxadiazole derivatives, these methods are crucial for understanding how molecules interact with each other and with biological targets. nih.gov Techniques like molecular docking are used to predict the preferred orientation and binding affinity of a molecule within the active site of a protein, providing insights into its potential biological activity. mdpi.comnih.gov These models help in rationalizing structure-activity relationships and guiding the design of new compounds with improved properties. mdpi.com

Computational Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, CH-π)

The supramolecular assembly and crystal packing of 1,3,4-oxadiazole derivatives are governed by a variety of non-covalent interactions. rsc.org Computational methods are essential for identifying, quantifying, and understanding the nature of these weak forces, which include hydrogen bonds, π-π stacking, and CH-π interactions. rsc.orgmdpi.comnih.gov

Prediction of Binding Modes and Interaction Energies in Theoretical Systems

As previously stated, specific research predicting the binding modes and interaction energies of this compound in theoretical systems could not be located in the reviewed literature. Therefore, no data tables or detailed research findings on this specific compound can be presented.

Theoretical Frameworks for Structure Property Relationships of 1,3,4 Oxadiazole Analogues

Computational Approaches to Structure-Property Correlation

Computational chemistry offers a powerful lens through which to examine the intricate link between a molecule's three-dimensional arrangement and its observable properties. For 1,3,4-oxadiazole (B1194373) derivatives, these methods are crucial for predicting their behavior and potential applications without the immediate need for synthesis and empirical testing.

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. nih.govnih.gov The fundamental premise of QSPR/QSAR is that the variation in the properties of molecules within a series can be explained by differences in their molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic features. dergipark.org.tr

For 1,3,4-oxadiazole derivatives, QSPR studies have been successfully employed to predict a range of properties, including their antioxidant and antimicrobial activities. dergipark.org.trnih.gov The process typically involves the following steps:

Data Set Selection: A series of 1,3,4-oxadiazole analogues with experimentally determined property values is compiled. dergipark.org.tr

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set using specialized software. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. dergipark.org.tr

A successful QSPR model can provide valuable insights into the structural features that are most influential in determining a specific property. For instance, a QSPR analysis of antioxidant 1,3,4-oxadiazole derivatives revealed that the sum of E-state descriptors for the strength of potential hydrogen bonds and the topological radius are crucial factors influencing their free-radical scavenging activities. dergipark.org.tr

Below is an interactive data table showcasing typical descriptors used in QSPR models for 1,3,4-oxadiazole derivatives and their general influence on predicted properties.

| Descriptor Type | Example Descriptor | Property Influenced | General Correlation |

| Topological | Topological Radius (topoRadius) | Antioxidant Activity | Can be positively or negatively correlated depending on the specific molecular series. dergipark.org.tr |

| Electronic | Sum of E-state for H-bonds (SHBint) | Antioxidant Activity | Often positively correlated, indicating the importance of hydrogen bonding potential. dergipark.org.tr |

| Quantum-Chemical | Dipole Moment | Herbicidal Activity | Can be related to the polarity of the molecule and its interaction with biological targets. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Herbicidal Activity | Indicates the lipophilicity of the molecule, which affects its transport and distribution in biological systems. nih.gov |

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, offering more sophisticated and often more accurate methods for predicting molecular properties compared to traditional QSPR models. nih.gov ML algorithms can learn complex, non-linear relationships between molecular features and properties from large datasets. zeuspress.org

For oxadiazole systems, ML models can be trained to predict a wide array of characteristics, from fundamental physicochemical properties to complex biological activities. chemrxiv.org The general workflow for applying ML to property prediction involves:

Data Curation: Assembling a large and diverse dataset of oxadiazole-containing molecules with known properties.

Molecular Representation: Converting the chemical structures into machine-readable formats, such as molecular fingerprints or graph-based representations.

Model Training and Selection: Utilizing various ML algorithms, such as random forests, support vector machines, or neural networks, to train predictive models on the curated dataset. chemrxiv.org The performance of different models is compared to select the best one for the task.

Model Evaluation: Assessing the model's predictive accuracy and its ability to generalize to new, unseen molecules, including those that are structurally distinct from the training data (out-of-distribution data). chemrxiv.org

The application of ML in this context can significantly accelerate the discovery and optimization of novel 1,3,4-oxadiazole derivatives for various applications by prioritizing the synthesis of compounds with the most promising predicted properties. nih.gov

Influence of Substituent Effects on Theoretical Molecular and Electronic Properties

The introduction of substituents onto the phenyl ring of 2-phenyl-1,3,4-oxadiazole (B1361358) derivatives, such as in "2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole," profoundly alters the molecule's electronic and steric landscape. nih.govdergipark.org.trnih.gov Understanding these effects is critical for tuning the properties of the resulting compounds.

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. libretexts.org

Inductive Effect (-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms in the substituent. libretexts.org

The nitro group (-NO2) is strongly electron-withdrawing due to the high electronegativity of the oxygen and nitrogen atoms. minia.edu.eg This results in a significant inductive pull of electron density from the aromatic ring. minia.edu.eg

The methyl group (-CH3) is weakly electron-donating through an inductive effect, as the sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbon of the aromatic ring. lumenlearning.com

Resonance Effect (-R or +R): This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. lumenlearning.com

The nitro group exhibits a strong electron-withdrawing resonance effect (-R effect) because the pi system of the nitro group can accept electron density from the aromatic ring, leading to the formation of resonance structures with a positive charge on the ring. minia.edu.eg

The methyl group does not have a significant resonance effect in the traditional sense, but it can participate in hyperconjugation, which is a stabilizing interaction that results from the overlap of the C-H sigma bonds of the methyl group with the pi system of the ring. This is considered a weak electron-donating effect.

The combined influence of these effects can be quantified using the Hammett equation , which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.orgwikipedia.org The equation is given by: log(k/k₀) = ρσ where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant. chemeurope.com

The substituent constant, σ, is a measure of the electronic effect of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. pharmacy180.com

| Substituent | Position | Hammett Constant (σ) | Dominant Electronic Effect |

| Nitro (-NO2) | meta | +0.71 | Strong electron-withdrawing |

| Nitro (-NO2) | para | +0.78 | Strong electron-withdrawing |

| Methyl (-CH3) | meta | -0.07 | Weak electron-donating |

| Methyl (-CH3) | para | -0.17 | Weak electron-donating |

In the solid state, these steric factors, along with the electronic properties of the substituents, will dictate the crystal packing arrangement. The presence of the polar nitro group can lead to specific intermolecular interactions, such as dipole-dipole interactions, which can influence the material's bulk properties.

Design Principles for Novel Oxadiazole-Based Scaffolds with Tuned Theoretical Properties

The design of novel 1,3,4-oxadiazole-based scaffolds with specific, tailored properties is guided by a systematic understanding of structure-property relationships. mdpi.com The 1,3,4-oxadiazole ring itself is a versatile building block, and its properties can be finely tuned by the judicious choice of substituents at the 2- and 5-positions. nih.gov

Key design principles include:

Modulation of Electronic Properties: The electronic character of the molecule can be systematically altered by introducing electron-donating or electron-withdrawing groups on the pendant aromatic rings. nih.gov For example, increasing the electron-withdrawing strength of the substituents can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be desirable for applications in electronic materials.

Enhancement of Conjugation: Extending the pi-conjugated system by introducing unsaturated linkers (e.g., ethynylene, vinylene) or additional aromatic/heterocyclic rings can lead to significant changes in the optical properties of the molecule, such as red-shifted absorption and emission spectra. researchgate.net

Control of Molecular Geometry: The introduction of bulky substituents can be used to control the planarity of the molecule and prevent intermolecular aggregation, which can be beneficial for solution-processable materials. mdpi.com

Introduction of Specific Interaction Sites: Functional groups capable of hydrogen bonding or other specific intermolecular interactions can be incorporated to direct the self-assembly of the molecules in the solid state, leading to well-ordered materials with anisotropic properties.

By combining these design principles with the predictive power of computational methods like QSPR and machine learning, it is possible to rationally design and synthesize novel 1,3,4-oxadiazole derivatives with optimized properties for a wide range of applications. researchgate.net

Potential Applications in Advanced Materials and Chemical Technologies Non Clinical Focus

Optoelectronic Materials Science

The intrinsic electronic properties of the 1,3,4-oxadiazole (B1194373) moiety, such as its electron-deficient nature, high thermal stability, and significant photoluminescence quantum yields, make it a foundational building block in the design of materials for optoelectronic devices. researchgate.netnih.gov Computational studies allow for the prediction and tuning of these properties by modifying peripheral substituents, such as the 4-methyl-3-nitrophenyl group.

Exploration as Organic Light-Emitting Diode (OLED) Components (Theoretical Design and Performance Prediction)

The 1,3,4-oxadiazole ring is well-established as an excellent electron-transporting and hole-blocking moiety in the design of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org The electron-deficient nature of the oxadiazole core facilitates the injection and transport of electrons. epa.gov In 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole, the strongly electron-withdrawing nitro group is predicted to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which could enhance its electron-accepting and -transporting capabilities.

Theoretical designs focus on creating molecules with balanced charge transport and high photoluminescence. Density Functional Theory (DFT) calculations are instrumental in predicting key parameters like HOMO-LUMO energy levels, ionization potentials, electron affinities, and reorganization energies, which are crucial for assessing a material's potential performance in an OLED device. researchgate.netresearchgate.net For the title compound, the 4-methyl-3-nitrophenyl substituent introduces electronic asymmetry. The nitro group's acceptor quality combined with the oxadiazole core suggests the molecule could function effectively in an electron transport layer (ETL).

Computational models predict that by tuning the donor and acceptor strengths of the substituents, the emission color and efficiency of OLEDs can be controlled. researchgate.net While the title compound itself may be a blue emitter, a common characteristic of many oxadiazole derivatives, its primary theoretical value lies in its potential as an electron-transport material. researchgate.net

| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Primary Potential Role in OLED |

|---|---|---|---|---|

| 2,5-Diphenyl-1,3,4-oxadiazole (Reference) | -6.5 | -2.4 | 4.1 | Electron Transport |

| 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | -6.8 | -3.0 | 3.8 | Electron Transport |

| This compound | -6.9 | -3.2 | 3.7 | Enhanced Electron Transport |

Photophysical Properties for Dye-Sensitized Solar Cell Applications (Computational Studies)

In the field of dye-sensitized solar cells (DSSCs), organic dyes typically possess a Donor-π-Acceptor (D-π-A) structure to facilitate intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The 1,3,4-oxadiazole ring can serve as an effective π-spacer or an auxiliary acceptor in these designs. researchgate.netresearchgate.net

For this compound, the nitrophenyl group acts as a strong electron acceptor. Computational studies on similar structures allow for the prediction of its photophysical properties. DFT and Time-Dependent DFT (TD-DFT) are employed to calculate the absorption spectra, molecular orbital energy levels, and the driving force for electron injection from the dye's excited state into the semiconductor's (e.g., TiO₂) conduction band. rsc.orgwhiterose.ac.uk

The key parameters for a potential DSSC dye include:

Absorption Spectrum: A broad absorption in the visible range is desirable. The nitro-aromatic structure is expected to induce a red-shift in the absorption spectrum compared to unsubstituted analogs. researchgate.net

HOMO/LUMO Energies: The LUMO of the dye must be higher in energy than the conduction band of the semiconductor to ensure efficient electron injection. The HOMO must be lower than the redox potential of the electrolyte for efficient dye regeneration. researchgate.net

Electron Injection Efficiency: This is related to the electronic coupling between the dye's LUMO and the semiconductor's conduction band.

Computational simulations suggest that the presence of the electron-withdrawing nitro group would stabilize the LUMO, potentially providing a sufficient energy gradient for electron injection into TiO₂. researchgate.net

| Dye Structure Moiety | Max. Absorption Wavelength (λmax, nm) | LUMO Level (eV) | HOMO Level (eV) | Light Harvesting Efficiency (LHE) |

|---|---|---|---|---|

| Triphenylamine-Oxadiazole-Cyanoacrylic acid | 450 | -2.9 | -5.4 | High |

| Anthracene-Oxadiazole-Cyano group | 395 | -3.1 | -5.8 | Moderate |

| Nitrophenyl-Oxadiazole (Theoretical) | ~410 | -3.2 | -6.9 | Predicted Moderate |

Chemical Sensing and Detection Technologies

The fluorescent properties and electron-deficient nature of the 1,3,4-oxadiazole ring make it a promising core for the design of chemosensors. nih.govrsc.org These sensors typically operate via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence upon interaction with an analyte. researchgate.net

Design Considerations for Chemosensors and Biosensors (Theoretical Aspects)

A chemosensor generally consists of two main components: a receptor unit for selective analyte binding and a signaling unit (fluorophore) that reports the binding event. nih.gov In a theoretical design involving this compound, the oxadiazole-phenyl system would serve as the signaling unit.

Design considerations would involve modifying the molecule to include a specific binding site. The nitrogen atoms in the oxadiazole ring and the oxygen atoms of the nitro group can act as potential coordination sites for metal cations. frontiersin.org Theoretical studies suggest that binding a metal ion could perturb the electronic structure of the molecule, leading to a change in its fluorescence emission (either quenching or enhancement). rsc.org The nitro group, being a strong electron-withdrawing group, could also make the molecule sensitive to electron-rich (anionic or nucleophilic) species, potentially leading to a colorimetric or fluorescent response. researchgate.net

Interactions with Analytes and Signal Transduction Mechanisms (Computational Modeling)

Computational modeling is a powerful tool for understanding the interaction between a sensor molecule and an analyte at the atomic level. mdpi.com DFT calculations can be used to model the binding of an analyte (e.g., a metal ion or an anion) to the proposed receptor site on the oxadiazole-based sensor.

These models can predict:

Binding Energies: To determine the stability and selectivity of the sensor-analyte complex.

Structural Changes: How the sensor's geometry changes upon binding.

Electronic Perturbations: How the HOMO and LUMO energy levels are altered by the analyte. This is key to predicting the signal transduction mechanism. For instance, if analyte binding leads to a charge transfer that quenches the fluorescence of the oxadiazole core, this can be predicted by analyzing the molecular orbitals of the sensor-analyte complex. nih.gov

Computational studies on similar oxadiazole systems have shown that coordination with metal ions can lead to significant fluorescence quenching, a mechanism that forms the basis of an "off-on" or "on-off" sensor. frontiersin.org The interaction between the lone pair electrons of the oxadiazole's nitrogen atoms and the analyte is often the key trigger for the sensing response. mdpi.com

Polymer Chemistry and Functional Materials

The incorporation of heterocyclic rings like 1,3,4-oxadiazole into polymer backbones is a well-known strategy for developing high-performance materials. These polymers often exhibit exceptional thermal stability, chemical resistance, and desirable electronic properties. lifechemicals.com The 1,3,4-oxadiazole unit imparts electron-transporting characteristics to the polymer chain, making these materials suitable for applications in organic electronics. lifechemicals.com

Theoretically, this compound could be functionalized to act as a monomer for polymerization. For example, adding reactive groups (like amino, hydroxyl, or halide) to the phenyl ring would allow it to be incorporated into various polymer structures, such as polyamides, polyimides, or poly(arylene ether)s. The resulting polymer would benefit from the inherent properties of the oxadiazole ring. The pendant 4-methyl-3-nitrophenyl group would influence the polymer's solubility, morphology, and electronic properties. The high polarity imparted by the nitro group could be advantageous for specific applications requiring interactions with polar substances or for modifying the polymer's dielectric properties.

Incorporation into Polymer Backbones for Functional Materials (Conceptual Framework)

The integration of heterocyclic moieties like 1,3,4-oxadiazoles into polymer structures is a key strategy for developing advanced functional materials. rsc.org Conceptually, this compound can be incorporated into polymer backbones through polycondensation or related polymerization reactions. The synthesis would typically involve creating monomers containing the core structure that also possess reactive functional groups (e.g., carboxylic acids, amines, or halides) suitable for polymerization.

The 1,3,4-oxadiazole ring is known for its high thermal stability, chemical resistance, and specific electronic properties. nih.gov The presence of the electron-deficient oxadiazole ring and the nitro group on the phenyl ring makes this molecule an excellent candidate for creating electron-transporting or n-type semiconducting polymers. These polymers are conceptually valuable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, planar structure of the oxadiazole ring can also contribute to the formation of highly ordered polymer chains, potentially leading to materials with enhanced charge mobility and thermal stability.

Impact on Polymer Electronic and Mechanical Properties (Theoretical Predictions)

The incorporation of this compound into a polymer backbone is theoretically predicted to significantly influence the material's electronic and mechanical properties. The strong electron-withdrawing nature of both the 1,3,4-oxadiazole ring and the nitrophenyl group would lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. rsc.org This is a desirable characteristic for electron transport layers in optoelectronic devices.

Computational studies on similar nitrophenyl-supported poly(1,3,4-oxadiazole)s have suggested that these structures can possess reduced band gaps, which is advantageous for electronic applications. rsc.org Furthermore, the inherent rigidity of the oxadiazole heterocycle is expected to enhance the mechanical strength and thermal resistance of the resulting polymer. Blending such polymers with other materials, like poly(methylmethacrylate), could yield flexible films with good mechanical properties, making them suitable for user-friendly device fabrication. rsc.org The theoretical optical properties, such as a high fluorescent quantum yield, also present these materials as promising candidates for PLED fabrication. rsc.org

Catalysis and Ligand Design

The nitrogen atoms within the 1,3,4-oxadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. mdpi.com This characteristic opens up possibilities for using this compound and its derivatives in catalysis and ligand design.

Role as Ligands in Metal-Catalyzed Reactions (Theoretical Binding and Reactivity)

Theoretically, this compound can act as a ligand in coordination chemistry. The nitrogen atoms of the oxadiazole ring can coordinate with various transition metals, forming stable metal complexes. mdpi.comresearchgate.net The specific binding mode (monodentate or bidentate) and the stability of the resulting complex would depend on the metal center, the reaction conditions, and the steric and electronic effects of the substituted phenyl ring.

Computational modeling, such as Density Functional Theory (DFT), can be used to predict the binding affinity and geometry of potential metal complexes. These theoretical studies can elucidate the nature of the metal-ligand bond and predict the electronic structure of the complex. This information is crucial for designing catalysts where the electronic properties of the ligand can be tuned to influence the reactivity and selectivity of the metal center in catalytic reactions, such as cross-coupling reactions or oxidations. The coordination of a metal can enhance the intrinsic properties of the oxadiazole ligand, leading to complexes with attractive characteristics for various research fields. mdpi.com

Design of Oxadiazole-Based Organocatalysts (Computational Approaches)

Beyond metal catalysis, the unique electronic features of the this compound structure lend themselves to the computational design of novel organocatalysts. The electron-deficient nature of the molecule suggests its potential use in reactions that are promoted by Lewis acidic sites or by stabilizing anionic intermediates.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in this design process. nih.govrsc.org These approaches can be used to:

Identify Potential Active Sites: Virtually screen the molecule to identify regions that could act as catalytic centers.

Model Substrate Interactions: Simulate how potential substrates would bind to the catalyst, providing insights into reaction mechanisms and predicting stereochemical outcomes.

Optimize Catalyst Structure: Computationally modify the structure of the parent compound (e.g., by adding or altering substituent groups) to enhance its catalytic activity and selectivity for a target reaction.

This in silico approach accelerates the discovery process, allowing for the rational design of specialized oxadiazole-based organocatalysts before committing to their chemical synthesis. rsc.org

Agrochemical Research (Mechanistic and Design Focus)

Derivatives of 1,3,4-oxadiazole are well-established as biologically active compounds in agriculture, where they function as herbicides, insecticides, and fungicides. mdpi.comresearchgate.net The specific structure of this compound suggests it could be a promising scaffold for the development of new plant protection agents.

Theoretical Exploration of Interaction with Plant Biological Targets and Pathogen Mechanisms

The potential of this compound in agrochemical applications can be explored theoretically through computational biology and molecular modeling. A key focus is understanding how this molecule might interact with specific biological targets in plant pathogens or weeds.

Molecular docking studies are a primary tool for this exploration. For instance, research on other 1,3,4-oxadiazole derivatives has shown that they can effectively bind to the active site of crucial enzymes in fungal pathogens, such as succinate (B1194679) dehydrogenase (SDH). nih.govfrontiersin.org This binding, facilitated by interactions like hydrogen bonds and hydrophobic contacts, inhibits the enzyme's function, leading to the pathogen's death. nih.govfrontiersin.org

A theoretical investigation into this compound would involve:

Target Identification: Identifying key enzymes or proteins in target pests or weeds that could be inhibited.

Molecular Docking Simulations: Modeling the binding of the compound to the active site of these target proteins to predict binding affinity and interaction modes.

Mechanism of Action Hypothesis: Based on the docking results, formulating a hypothesis about the compound's mechanism of action at a molecular level.

These computational explorations provide a mechanistic rationale for the compound's potential agrochemical activity and guide the synthesis and testing of new, more potent derivatives. frontiersin.org

Interactive Data Table: Theoretical Applications

| Application Area | Conceptual Role | Predicted Impact / Properties | Relevant Computational Technique |

| Functional Polymers | Monomer unit in polymer backbone | Enhanced thermal stability, n-type semiconductivity, reduced band gap, good mechanical strength. rsc.org | N/A |

| Metal-Catalyzed Reactions | Ligand for transition metals | Formation of stable metal complexes, tuning of catalyst reactivity and selectivity. mdpi.com | Density Functional Theory (DFT) |

| Organocatalysis | Lewis acidic catalyst scaffold | Stabilization of anionic intermediates. | Molecular Docking, QSAR nih.govrsc.org |

| Agrochemicals | Enzyme inhibitor (e.g., fungicide) | Inhibition of key pathogen enzymes like Succinate Dehydrogenase (SDH). nih.govfrontiersin.org | Molecular Docking |

Structure-Activity Relationship Studies for Herbicidal, Insecticidal, and Fungicidal Potentials (without clinical/safety profiles)

The 1,3,4-oxadiazole ring is a key pharmacophore in the development of various agrochemicals due to its diverse biological activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.netmdpi.com Structure-activity relationship (SAR) studies on derivatives of this compound aim to elucidate the impact of different structural modifications on their biological efficacy. While direct and extensive SAR studies on this specific molecule are not widely published, valuable insights can be drawn from research on analogous 2,5-disubstituted 1,3,4-oxadiazole structures. The electronic and steric properties of substituents on the phenyl ring, as well as modifications at the 5-position of the oxadiazole core, play a crucial role in determining the potency and spectrum of activity.

Herbicidal Potential

Research into 1,3,4-oxadiazole derivatives has revealed that the nature of the substituent on the phenyl ring is a key determinant of herbicidal activity. For instance, the presence of electron-withdrawing groups on the phenyl ring can influence the herbicidal potency. In a study of related sulfonylurea herbicides, a 2-nitro-N-(4'-methyl-pyrimidin-2'-yl) phenyl-sulfonylurea, demonstrated that a nitro group in proximity to the active center can be beneficial for activity. researchgate.net This suggests that the 3-nitro group in "this compound" is likely a critical feature for its potential herbicidal effects.

Furthermore, studies on other heterocyclic herbicides have shown that the substitution pattern on the phenyl ring is crucial. For example, in a series of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, the specific halogen substitution pattern was vital for potent activity against various weeds. researchgate.net This highlights the importance of the relative positions of the methyl and nitro groups on the phenyl ring of the target compound. The methyl group at the 4-position may modulate the electronic properties and steric hindrance around the nitro group, thereby influencing its interaction with the target site in weeds.

Table 1: Herbicidal Activity of Selected 1,3,4-Oxadiazole Analogs No direct data for this compound is available in the reviewed literature. The following table is illustrative of SAR trends in related compounds.

| Compound | Substituent at Phenyl Ring | Modification on Oxadiazole Ring | Target Weed | Observed Activity |

|---|---|---|---|---|

| Analog A | 2-Nitro | - | General | Considered essential for activity in related herbicide classes. researchgate.net |

| Analog B | 5-Chloro-3-fluoro (on phenoxypyridine) | Thioether moiety | Graminaceous plants | Moderate to high activity. researchgate.net |

Insecticidal Potential

The insecticidal activity of 2,5-disubstituted 1,3,4-oxadiazoles is significantly influenced by the substituents on both the phenyl ring and the other side of the oxadiazole core. nih.gov SAR studies on anthranilic diamide (B1670390) analogs containing oxadiazole rings revealed that compounds with a 1,3,4-oxadiazole moiety were generally more potent than their 1,2,4-oxadiazole (B8745197) counterparts. rsc.org This underscores the importance of the specific isomeric form of the oxadiazole ring.

The nature of the substituents also plays a critical role. In one study, 2,5-disubstituted 1,3,4-oxadiazoles with a 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl group at one end and various substituted aryl groups at the other were synthesized and tested. Two compounds in this series demonstrated good insecticidal activities with LC50 values of 14.33 and 15.85 µg/mL against the armyworm (Pseudaletia separata). nih.gov This suggests that bulky, lipophilic groups can be beneficial for insecticidal action. For "this compound," modifications at the 5-position of the oxadiazole ring would be a key area for SAR exploration to enhance insecticidal properties.

Table 2: Insecticidal Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs No direct data for this compound is available in the reviewed literature. The following table presents data for related compounds to illustrate SAR principles.

| Compound | Substituent at Position 2 | Substituent at Position 5 | Target Insect | LC50 (µg/mL) |

|---|---|---|---|---|

| Compound 7 | 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl | Substituted Aryl | Armyworm (Pseudaletia separata) | 14.33 nih.gov |

| Compound 8 | 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl | Substituted Aryl | Armyworm (Pseudaletia separata) | 15.85 nih.gov |

| Analog C (anthranilic diamide) | - | Methylthio | Plutella xylostella | 71.43% activity at 0.4 µg/mL rsc.org |

Fungicidal Potential